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3-Methyl-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B14384490
CAS No.: 88043-40-7
M. Wt: 116.14 g/mol
InChI Key: GDHNJEIBWDUUQG-UHFFFAOYSA-N
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Description

Significance of 1,3,4-Thiadiazole (B1197879) Derivatives in Contemporary Chemical Research

The 1,3,4-thiadiazole nucleus is a key structural component in a vast range of compounds that exhibit potent biological activities. nih.govajprd.com This has established them as pharmacologically significant scaffolds in medicinal chemistry. nih.gov The versatility of the 1,3,4-thiadiazole ring allows for structural modifications that can fine-tune the pharmacological effects of the resulting derivatives. researchgate.net

Research has demonstrated that 1,3,4-thiadiazole derivatives possess a wide spectrum of activities, including:

Antimicrobial and Antifungal Activity: Many 1,3,4-thiadiazole derivatives have been synthesized and shown to be effective against various bacterial and fungal strains. rsc.orgjapsonline.commdpi.com For instance, certain derivatives have shown notable activity against strains like Bacillus subtilis and Clostridium difficile. gavinpublishers.com

Anticancer Activity: This class of compounds has been extensively investigated for its potential in oncology. japsonline.comresearchgate.netresearchgate.netmdpi.com Derivatives have been developed that show inhibitory action against various cancer cell lines, including human breast and liver cancer cells. mdpi.com Some compounds have demonstrated potent anticancer activity, with selectivity against cancer cells. researchgate.net

Anti-inflammatory and Analgesic Effects: Compounds incorporating the 1,3,4-thiadiazole moiety have been reported to possess significant anti-inflammatory and analgesic properties. researchgate.netjapsonline.comresearchgate.net

Anticonvulsant and CNS-related Activities: The influence of 1,3,4-thiadiazole derivatives on the central nervous system has been noted, with some compounds exhibiting anticonvulsant, antidepressant, and anxiolytic effects. researchgate.netresearchgate.netnih.gov

Other Biological Activities: The applications of 1,3,4-thiadiazole derivatives extend to roles as diuretics, antitubercular agents, antiviral agents, and more. mdpi.comresearchgate.netnih.gov Commercially available drugs like Acetazolamide (a diuretic) and Cefazedone (an antibiotic) contain the 1,3,4-thiadiazole ring, underscoring its importance. japsonline.comresearchgate.net

The following table summarizes the diverse biological activities associated with the 1,3,4-thiadiazole scaffold.

Biological ActivityResearch FindingsCitations
Anticancer Derivatives show potent activity against various human cancer cell lines. japsonline.comresearchgate.netmdpi.com
Antimicrobial Effective against a broad spectrum of bacteria and fungi. rsc.orgjapsonline.commdpi.com
Anti-inflammatory Compounds exhibit significant anti-inflammatory properties. researchgate.netjapsonline.comresearchgate.net
Anticonvulsant Certain derivatives show activity against convulsions. rsc.orgmdpi.comresearchgate.net
Antidepressant Some compounds have demonstrated antidepressant-like activities. japsonline.comresearchgate.netnih.gov
Antitubercular Noted activity against mycobacterial strains. mdpi.com
Diuretic The scaffold is present in known diuretic medications like Acetazolamide. japsonline.comresearchgate.net

Historical Development and Broad Overview of Heterocyclic Chemistry Pertaining to Thiadiazolone Systems

Heterocyclic chemistry is a major branch of organic chemistry, with a history stretching back to the 19th century. researchgate.netbritannica.com Early discoveries included the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) from starch in 1832. researchgate.net The discovery of thiophene, a sulfur-containing heterocycle, occurred in the latter half of the 19th century, often as a contaminant in benzene. britannica.com

The study of heterocyclic compounds gained significant momentum as their importance in biological and industrial processes became evident. researchgate.netwiley-vch.de These compounds are fundamental to the structure of nucleic acids, the majority of drugs, and many natural products. wikipedia.org

Thiadiazoles represent a specific class within this broad field. The term "thiadiazole" refers to a five-membered ring system containing one sulfur and two nitrogen atoms. researchgate.net There are four possible isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. researchgate.net Among these, the 1,3,4-thiadiazole isomer and its derivatives have received the most significant attention from researchers due to their wide range of applications, particularly in pharmacology. japsonline.com

The development of thiadiazolone systems, a subset of thiadiazoles containing a carbonyl group (C=O) in the ring, such as 3-Methyl-1,3,4-thiadiazol-2(3H)-one, is part of the ongoing exploration of this versatile heterocyclic scaffold. The synthesis of novel thiadiazole derivatives, including thiadiazolones, is an active area of research, driven by the quest for new therapeutic agents and materials. researchgate.netnih.gov The synthesis often involves the cyclization of open-chain organic molecules. researchgate.netresearchgate.net The structural versatility and the wide spectrum of biological activities continue to make the 1,3,4-thiadiazole ring a primary target for the development of new molecules in modern chemical research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2OS B14384490 3-Methyl-1,3,4-thiadiazol-2(3H)-one CAS No. 88043-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88043-40-7

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

3-methyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C3H4N2OS/c1-5-3(6)7-2-4-5/h2H,1H3

InChI Key

GDHNJEIBWDUUQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)SC=N1

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1,3,4 Thiadiazol 2 3h One and Its Analogues

Classical and Contemporary Synthetic Routes to 1,3,4-Thiadiazol-2(3H)-ones

The formation of the 1,3,4-thiadiazole (B1197879) core is a well-established area of organic synthesis, with numerous pathways developed over the years.

The most prevalent strategy for constructing the 1,3,4-thiadiazole ring involves the cyclization of open-chain precursors, primarily thiosemicarbazide (B42300) and its derivatives. ptfarm.plnih.govnih.gov The choice of cyclizing agent dictates the substitution pattern of the resulting heterocyclic ring.

Common approaches include:

Reaction with Carboxylic Acids or Derivatives: Acylating a thiosemicarbazide with a carboxylic acid, followed by dehydrative cyclization, is a fundamental method. nih.gov Strong acids like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently used as the cyclizing and dehydrating agent. ptfarm.plekb.eg For instance, reacting thiosemicarbazide with acetic acid is a direct route to introduce a methyl group at the 5-position. google.com

Reaction with Carbon Disulfide: In the presence of a base such as potassium hydroxide (B78521) or sodium carbonate, thiosemicarbazides react with carbon disulfide (CS₂) to form dithiocarbazate salts. connectjournals.comjmchemsci.comgoogle.com Subsequent heating or acidification prompts cyclization to yield 5-substituted-1,3,4-thiadiazole-2-thiols. connectjournals.comjmchemsci.com

Oxidative Cyclization: Thiosemicarbazones, which are readily prepared from thiosemicarbazide and an aldehyde, can undergo oxidative cyclization to form 2-amino-5-substituted-1,3,4-thiadiazoles. asianpubs.org Ferric chloride (FeCl₃) is a commonly used oxidizing agent for this transformation. asianpubs.org More recently, molecular iodine has been employed as a milder oxidant for similar cyclizations. frontiersin.org

The following table summarizes these classical cyclization strategies.

Starting MaterialReagent(s)Product TypeReference(s)
ThiosemicarbazideCarboxylic Acid (e.g., Acetic Acid), H₂SO₄/PPA2-Amino-5-alkyl-1,3,4-thiadiazole ptfarm.plnih.govgoogle.com
ThiosemicarbazideCarbon Disulfide (CS₂), Base (e.g., KOH)5-Amino-1,3,4-thiadiazole-2-thiol connectjournals.comjmchemsci.com
Aldehyde ThiosemicarbazoneFerric Chloride (FeCl₃)2-Amino-5-aryl-1,3,4-thiadiazole asianpubs.org
AcylthiosemicarbazideAcid (e.g., HCl, H₂SO₄)2-Amino-5-substituted-1,3,4-thiadiazole ptfarm.plnih.gov
Hydrazonoyl HalidesThiourea Derivatives1,3,4-Thiadiazole Derivatives nih.gov

Once the core 1,3,4-thiadiazole ring is formed, further functionalization can be performed to generate diverse analogues. For the 3-Methyl-1,3,4-thiadiazol-2(3H)-one scaffold, which is more stable as its 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) tautomer, derivatization primarily occurs at the exocyclic sulfur atom.

A key strategy is the S-alkylation of the thiol group. Recent studies have demonstrated the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with various α,ω-dihalogenoalkanes. mdpi.com The reaction conditions, particularly the choice of base and solvent, can be optimized to selectively yield either the desired 2-(ω-haloalkylthio)thiadiazole or the symmetrical bis-thiadiazole product. mdpi.com These haloalkylthio derivatives serve as versatile intermediates for further nucleophilic substitution, allowing the introduction of a wide array of functional groups. mdpi.com

Another common derivatization approach involves scaffolds containing a 2-amino group. The amino group can be acylated, converted into a Schiff base, or used as a nucleophile in condensation reactions to build more complex fused heterocyclic systems. nih.gov For example, 2-amino-1,3,4-thiadiazoles can react with β-ketoesters in polyphosphoric acid to synthesize ptfarm.pljst.go.jprsc.orgthiadiazolo[3,2-a]pyrimidin-5-one derivatives.

Targeted Synthesis of this compound and Substituted Analogues

Targeted synthesis focuses on creating the specific this compound structure or its close, substituted analogues through carefully chosen reagents and pathways.

The most direct synthesis of the scaffold for the title compound targets its stable tautomer, 5-methyl-1,3,4-thiadiazole-2-thiol. A well-documented method involves the cyclization of 1-acetylthiosemicarbazide in the presence of a strong acid.

A procedure for a related compound, 2-amino-5-methyl-1,3,4-thiadiazole, provides a clear precedent for introducing the C5-methyl group. The reaction of thiosemicarbazide with acetic acid, heated to around 105-116 °C, directly yields the 5-methyl substituted product. google.com To obtain the 2-thiol/2-one functionality instead of the 2-amino group, one could start with a precursor like thiocarbohydrazide (B147625) or employ cyclizing agents such as thiophosgene (B130339) or carbon disulfide with a source for the acetyl group.

A common laboratory-scale synthesis for 5-substituted-1,3,4-thiadiazole-2-thiols involves three steps: researchgate.net

Preparation of potassium dithiocarbazinate from hydrazine (B178648) hydrate, carbon disulfide, and potassium hydroxide.

Reaction of the dithiocarbazinate with an acyl chloride (e.g., acetyl chloride) to form a 2-acylhydrazine-1-carbodithioate intermediate.

Acid-catalyzed cyclization of the intermediate to afford the final 5-methyl-1,3,4-thiadiazole-2-thiol.

Modern synthetic chemistry seeks more efficient and novel routes to complex molecules. For thiadiazoles, this includes intramolecular reactions and electrochemistry.

An innovative approach involves the base-promoted, transition-metal-free intramolecular cyclization of N-tosylhydrazone-bearing thiocarbamates. rsc.org This method provides an efficient, oxidant-free pathway to construct 4,5-disubstituted-1,2,3-thiadiazoles, showcasing the potential of intramolecular strategies in heterocycle synthesis. rsc.org

Another novel pathway is the base-mediated intramolecular dehydrogenative N–S bond formation. The reaction of amidines with dithioesters in the presence of sodium hydride in DMF unexpectedly leads directly to 3,5-disubstituted-1,2,4-thiadiazoles without the need for an external oxidant, proceeding through a proposed radical-based mechanism. acs.org

Electrochemical synthesis represents another frontier. An n-Bu₄NI-mediated oxidative dimerization of α-oxothioamides has been developed to produce 3,5-bis(acyl)-1,2,4-thiadiazoles. jst.go.jp This method avoids stoichiometric chemical oxidants and proceeds through an iodine-mediated intermolecular nucleophilic substitution followed by intramolecular cyclization. jst.go.jp

Sustainable and Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic methods for thiadiazoles. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents.

Key green methodologies include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. ekb.eg This technique has been successfully applied to the heterocyclization of dithiobiureas to form aminothiadiazoles and thiadiazole-thiones. connectjournals.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, leading to higher yields and shorter reaction times under milder conditions.

Solvent-Free or Green Solvent Reactions: Conducting reactions under solvent-free conditions or in greener solvents like water or ethanol (B145695) minimizes the use and disposal of volatile organic compounds (VOCs).

The following table compares conventional and green synthesis approaches for thiadiazoles.

FeatureConventional MethodGreen Chemistry ApproachReference(s)
Energy Source Thermal heating (oil bath, heating mantle)Microwave irradiation, Ultrasonication ekb.egconnectjournals.com
Reaction Time Often several hours to daysTypically minutes to a few hours ekb.eg
Solvents Often uses hazardous or high-boiling solvents (e.g., DMF, PPA)Water, ethanol, or solvent-free conditions ptfarm.pl
Reagents Stoichiometric strong acids or oxidants (H₂SO₄, FeCl₃)Catalytic amounts of reagents, molecular iodine, electrochemical methods frontiersin.orgjst.go.jp
Yield & Purity Variable, may require extensive purificationOften higher yields and cleaner reactions ptfarm.pl

These sustainable practices not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and economical production of valuable thiadiazole compounds.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1,3,4 Thiadiazol 2 3h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-Methyl-1,3,4-thiadiazol-2(3H)-one, a combination of one-dimensional and multi-dimensional NMR techniques offers a complete picture of its atomic connectivity and spatial arrangement.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, reflecting the number of unique proton environments in the molecule. The primary signals anticipated are from the methyl group attached to the nitrogen atom and the proton on the carbon atom of the heterocyclic ring.

The N-methyl group (N-CH₃) protons would typically appear as a singlet in the upfield region of the spectrum, as they are not coupled to any neighboring protons. The exact chemical shift would be influenced by the electronic environment of the thiadiazole ring. Based on data for similar 1,3,4-thiadiazole (B1197879) derivatives, this singlet is predicted to be in the range of δ 3.0-4.0 ppm. dergipark.org.tr

The single proton attached to the C5 carbon of the thiadiazole ring (C-H) would also be expected to produce a singlet, as it has no adjacent protons to couple with. Its chemical shift would likely be further downfield compared to the methyl protons, owing to its position within the heterocyclic ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃3.0 - 4.0Singlet3H
C5-H7.0 - 8.0Singlet1H

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct carbon signals are expected, corresponding to the methyl carbon, the C5 carbon, and the carbonyl carbon (C=O) of the thiadiazolone ring.

The carbon of the N-methyl group (N-CH₃) would resonate at the highest field (lowest ppm value). The C5 carbon, being part of the heterocyclic ring and bonded to a proton, would appear at a more downfield position. The carbonyl carbon (C=O), due to the strong deshielding effect of the double-bonded oxygen, would be found at the most downfield position, typically in the range of 160-180 ppm for similar structures. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
N-CH₃30 - 40
C5140 - 150
C2 (C=O)165 - 175

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopic Characterization

The IR spectrum of this compound is characterized by absorption bands corresponding to the various stretching and bending vibrations of its functional groups. A key feature would be the strong absorption band of the carbonyl (C=O) group.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100C-H stretchAromatic-like C-H
~2950C-H stretchMethyl (CH₃)
~1700C=O stretchCarbonyl
~1600C=N stretchThiadiazole ring
~1450C-H bendMethyl (CH₃)
~1300C-N stretch
~700C-S stretch

An available FTIR spectrum for 3-Methyl-1,3,4-thiadiazol-2(3H)-thione shows characteristic peaks that can be compared to the expected values for the 'one' form. spectrabase.com

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not readily found in the literature, the expected Raman shifts can be inferred. Symmetrical vibrations and bonds involving heavier atoms, such as the C-S bond and the symmetric breathing modes of the thiadiazole ring, are often more prominent in Raman spectra.

A study on the related compound 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione provided a detailed Raman spectral analysis, which can serve as a basis for predicting the spectral features of this compound. nih.gov Key expected signals would include the C=O stretch, C=N stretch, and ring vibrations. The C-S stretching vibration would also be a characteristic Raman band.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Studies

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. In the study of 1,3,4-thiadiazole derivatives, mass spectrometry reveals characteristic fragmentation pathways that are crucial for their identification and structural confirmation. nih.gov

Electron ionization mass spectrometry (EI-MS) of thiadiazole derivatives often shows the molecular ion peak, which is a testament to the stability of the heterocyclic ring. sapub.org A common fragmentation process involves the elimination of carbon monoxide (CO) from the parent ion. kyushu-u.ac.jp For instance, 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one initially loses CO to form a prominent ion, which then undergoes further fragmentation by losing hydrogen cyanide (HCN). kyushu-u.ac.jp

In the case of substituted 1,3,4-thiadiazoles, the fragmentation is often dictated by the nature of the substituents. For example, the fragmentation of fully acetylated 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole begins with the loss of the acetyl groups. nih.gov Subsequent fragmentation involves the breakdown of the thiadiazole ring itself, leading to several characteristic ions. nih.gov Studies on 3-alkyl-5-amino-1,3,4-thiadiazolin-2-ones have shown that a loss of neutral SCO is a key fragmentation pathway detected from the molecular ions. researchgate.net

A general fragmentation pattern for many 1,3,4-thiadiazole derivatives involves the initial cleavage of the pyrimidone ring, if present, followed by the degradation of the thiadiazole moiety. kyushu-u.ac.jp This suggests a higher relative stability of the thiadiazole ring under mass spectrometric conditions.

Table 1: Characteristic Mass Spectrometry Fragments for Selected 1,3,4-Thiadiazole Derivatives

Compound/Fragmentm/z ValueDescription
Protonated 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole210[M+H]⁺ ion nih.gov
Fragment from 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole153Characteristic fragment from thiadiazole ring degradation nih.gov
Fragment from 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole149Characteristic fragment from thiadiazole ring degradation nih.gov
Fragment from 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole135Characteristic fragment from thiadiazole ring degradation nih.gov
Fragment from 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole108Characteristic fragment from thiadiazole ring degradation nih.gov

X-ray Diffraction (XRD) and Solid-State Structural Analysis

X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies have been instrumental in confirming the tautomeric forms of thiadiazole derivatives in the solid state. For example, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) exists as the thioamide tautomer. researchgate.net The crystal structure of 3-Methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione revealed two independent molecules in the asymmetric unit, both being essentially planar. researchgate.net

The bond lengths within the thiadiazole ring provide insight into the electronic structure. For instance, in one derivative, the N1-C1 and N2-C2 bond lengths of 1.298(2) Å and 1.290(2) Å, respectively, indicate significant double bond character. researchgate.net

Table 2: Selected Crystallographic Data for a 1,3,4-Thiadiazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.537(3)
b (Å)10.985(3)
c (Å)12.949(4)
β (°)108.97(3)
Volume (ų)1414.2(7)
Z8
Data for 3-Methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione researchgate.net

In the solid state, 1,3,4-thiadiazole derivatives often exhibit extensive hydrogen bonding networks, which play a crucial role in defining their supramolecular architecture. In the crystal structure of 2-mercapto-5-methyl-1,3,4-thiadiazole, molecules are linked into chains through N–H⋯S hydrogen bonds, with an N⋯S distance of 3.283 Å. researchgate.net

Table 3: Hydrogen Bond Parameters in a 1,3,4-Thiadiazole Derivative

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···S0.862.433.283170
Data for 2-mercapto-5-methyl-1,3,4-thiadiazole researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of 1,3,4-thiadiazole derivatives are characterized by absorption bands that correspond to π→π* and n→π* transitions.

The UV-Vis spectra of synthesized 1,3,4-thiadiazole molecules, such as those derived from the reaction of phenylthiosemicarbazide and methoxy (B1213986) cinnamic acid, show multiple absorption bands. semanticscholar.org For example, one such derivative exhibits absorption maxima at 242 nm, 274 nm, and 358 nm. semanticscholar.org The position of these bands can be influenced by the substituents on the thiadiazole ring and the solvent used for the measurement. nih.govdergipark.org.tr For instance, the introduction of electron-withdrawing groups can cause a bathochromic (red) shift in the absorption wavelength. dergipark.org.tr

Some 1,3,4-thiadiazole derivatives exhibit interesting photophysical phenomena such as dual fluorescence associated with excited-state intramolecular proton transfer (ESIPT). nih.gov This property is of significant interest for the development of fluorescent probes and sensors.

Table 4: UV-Vis Absorption Data for Selected 1,3,4-Thiadiazole Derivatives

Compoundλ_max (nm)Solvent
5-(4-methoxyphenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine242, 274, 358Not specified semanticscholar.org
5-(3-nitrophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine241, 368DMSO nih.gov
5-(4-nitrophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine243, 267, 374DMSO nih.gov
2-((4-methoxyphenyl)amino)-5-(p-tolyl)-1,3,4-thiadiazole245, 276, 353DMSO nih.gov

Computational Chemistry and Theoretical Studies of 3 Methyl 1,3,4 Thiadiazol 2 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict various molecular characteristics.

DFT calculations have been employed to analyze the electronic structure of 1,3,4-thiadiazole (B1197879) derivatives. nih.govuniversci.comuniversci.com These studies focus on the molecule's geometry and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity and stability. universci.comuniversci.com For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. The molecular electrostatic potential (MEP) map, another product of these calculations, reveals the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. universci.comuniversci.com

Table 1: Theoretical Geometrical Parameters of a 1,3,4-Thiadiazole Derivative

Parameter Bond Length (Å) - Calculated (DFT/B3LYP) Bond Length (Å) - Observed (Experimental)
C(17)-N(18) 1.304 1.303
N(18)-N(19) 1.366 1.383
C(15)-N(19) 1.304 1.301
S(16)-C(15) 1.768 1.740

Source: universci.com

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical FT-IR and NMR spectra for 1,3,4-thiadiazole derivatives have been calculated and show good agreement with experimental results. nih.govacs.orgsemanticscholar.org For example, DFT calculations have been used to assign the characteristic vibrational frequencies in the IR spectra and the chemical shifts in ¹H-NMR and ¹³C-NMR spectra of newly synthesized 1,3,4-thiadiazole compounds. nih.govsemanticscholar.orgmdpi.com Furthermore, theoretical UV-Vis spectra have been calculated and compared with experimental data to understand the electronic transitions within the molecules. acs.orgnih.gov

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a 1,3,4-Thiadiazole Derivative

Spectroscopic Data Experimental Value Calculated Value
¹H-NMR (ppm, DMSO-d₆) 9.94 (N-H) -
¹³C-NMR (ppm, DMSO-d₆) 164.0 and 159.4 (thiadiazole carbons) -
UV-vis (nm) 241, 368 -

Source: nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is widely applied to 1,3,4-thiadiazole derivatives to explore their potential as inhibitors of various enzymes and receptors. nih.govnih.govmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the thiadiazole derivative and the active site of a protein, providing insights into its mechanism of action. nih.govnih.gov This information is vital for the rational design of more potent and selective inhibitors. For example, docking studies have been performed on 1,3,4-thiadiazole derivatives against targets like VEGFR-2, caspase-3, COX-2, and various carbonic anhydrases. nih.govmdpi.comnih.gov

Reaction Mechanism Simulation and Transition State Analysis

Computational methods can elucidate the intricate details of chemical reactions. DFT calculations are used to study the mechanisms of heterocyclization reactions that form the 1,3,4-thiadiazole ring. zsmu.edu.ua These simulations can identify transition states, intermediates, and determine the energy barriers for different reaction pathways. zsmu.edu.ua This allows researchers to understand the feasibility and kinetics of a reaction, providing insights that can be used to optimize synthetic methods. zsmu.edu.ua

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com For 1,3,4-thiadiazole derivatives, QSAR studies have been conducted to develop predictive models for their activity as enzyme inhibitors or antimicrobial agents. mdpi.comnih.gov These models use molecular descriptors, which can be calculated using computational methods, to quantify structural features. A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. mdpi.comarabjchem.org For instance, a 3D-QSAR model for acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents showed good correlation and predictive power. arabjchem.org

In Silico Prediction of Molecular Properties for Design Optimization

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. asianpubs.orgnih.gov For derivatives of 1,3,4-thiadiazole, computational tools are used to predict properties like oral bioavailability, drug-likeness according to Lipinski's rule of five, and potential toxicity. nih.govasianpubs.orgnih.govresearchgate.net These predictions are invaluable for the early-stage optimization of lead compounds, helping to identify potential liabilities and guide modifications to improve the pharmacokinetic and safety profiles of potential therapeutic agents. nih.govresearchgate.net

Advanced Applications of 1,3,4 Thiadiazol 2 3h One Derivatives in Materials Science and Other Fields

Coordination Chemistry and Ligand Design for Metal Complexes

Derivatives of 1,3,4-thiadiazole (B1197879) are extensively used as ligands in coordination chemistry due to the presence of multiple heteroatoms (N, S) with lone pair electrons that can coordinate with metal ions. nih.govmdpi.com The coordination behavior of these ligands is versatile and depends on the substituents attached to the thiadiazole ring. nih.gov

Research has shown that 1,3,4-thiadiazole derivatives can act as monodentate, bidentate, or bridging ligands, forming mononuclear or polynuclear metal complexes. nahrainuniv.edu.iqscispace.com The coordination typically involves the nitrogen atoms of the thiadiazole ring and can also involve sulfur atoms or other functional groups on the substituents. For instance, studies on 1,3,4-thiadiazoles with an o-hydroxyphenyl group at the C5 position revealed that chelation of metal ions like Zn(II), Cu(II), and Pd(II) occurs through one of the thiadiazole nitrogen atoms and the deprotonated hydroxyl group. mdpi.com The resulting metal complexes can exhibit different ligand-to-metal ratios depending on the central metal ion. nih.govmdpi.com

The synthesis of metal complexes with 1,3,4-thiadiazole derivatives has been achieved through various methods, including the reaction of the ligands with metal salts in suitable solvents. mdpi.comresearchgate.net Characterization of these complexes is performed using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and X-ray diffraction to determine their structure and bonding. nih.govmdpi.com

Table 1: Examples of Metal Complexes with 1,3,4-Thiadiazole Derivatives

LigandMetal IonResulting Complex FormulaReference
5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazoleCu(II)CuL₂(OH)₂ scispace.comresearchgate.net
5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazoleNi(II)NiL₂Cl₂ scispace.comresearchgate.net
5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazoleCo(II)[Co₂LCl₄]n scispace.comresearchgate.net
2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleCu(II)Polymeric complex hypothesized nih.gov
2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleZn(II)1:1 ligand-metal ratio nih.gov

Optoelectronic and Electrochemical Applications

The unique electronic structure of the 1,3,4-thiadiazole ring makes its derivatives suitable for applications in optoelectronic and electrochemical devices. mdpi.com The electron-deficient nature of the thiadiazole ring allows it to function as an electron-acceptor unit in donor-acceptor (D-A) architectures, which are crucial for organic electronic materials. ekb.eg

Derivatives of 1,3,4-thiadiazole have been investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The incorporation of thiadiazole units into conjugated polymers can tune the emission color and improve the performance of OLEDs. mdpi.com

Organic Solar Cells (OSCs): Azo dyes based on 1,3,4-thiadiazole have been synthesized and studied for their application in dye-sensitized solar cells (DSSCs). ekb.eg These dyes can act as sensitizers, absorbing light and injecting electrons into the semiconductor material. One study reported a power conversion efficiency (PCE) of 5.3% for an organic solar cell utilizing a 1,3,4-thiadiazole-based dye. ekb.eg

Electrochemical Sensors: The electrochemical behavior of 1,3,4-thiadiazole derivatives has been studied using techniques like cyclic voltammetry. oup.com This makes them potential candidates for the development of electrochemical sensors.

The electrochemical synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones has been demonstrated as a mild and efficient method. rsc.org This approach avoids the use of metals and external oxidants, making it a more environmentally friendly process.

Agrochemical Applications (Pesticides, Herbicides, Fungicides, Insecticides)

The 1,3,4-thiadiazole scaffold is recognized as a "privileged" structure in agrochemical research due to the wide range of biological activities exhibited by its derivatives. researchgate.net These compounds have been extensively investigated and commercialized as pesticides, herbicides, fungicides, and insecticides. researchgate.netacs.org

Herbicides: Certain 1,3,4-thiadiazole derivatives have shown significant herbicidal activity. researchgate.netresearchgate.net For example, some N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides displayed good herbicidal effects against dicotyledonous plants like Brassica campestris L. at a concentration of 100 mg/L. researchgate.net The mode of action for some thiadiazole herbicides involves the inhibition of photosynthesis. researchgate.net

Insecticides: Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal properties. researchgate.netacs.org Some compounds have shown high mortality rates against pests like Aphis craccivora and the cotton leafworm (Spodoptera littoralis). researchgate.netresearchgate.net For instance, certain 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives demonstrated remarkable insecticidal activity against Spodoptera littoralis. researchgate.net

Fungicides: The fungicidal potential of 1,3,4-thiadiazole derivatives is also well-documented. researchgate.net Compounds have been found to be active against various fungal pathogens, including Rhizoctonia solani and Botrytis cinerea. researchgate.net Commercial pesticides like Bismerthiazol and Thiodiazole copper contain the 1,3,4-thiadiazole moiety. researchgate.net

Plant Growth Regulators: Beyond pest control, some 1,3,4-thiadiazole derivatives have been identified as plant growth stimulators. mdpi.com

Table 2: Agrochemical Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound TypeTarget OrganismActivityReference
N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamidesBrassica campestris L.Herbicidal researchgate.net
Benzoyl ureas containing 1,3,4-thiadiazoleAphis craccivoraInsecticidal (>90% mortality) researchgate.net
1,3,4-Thiadiazolo[3,2-a]pyrimidine derivativesSpodoptera littoralisInsecticidal researchgate.net
Title compoundRhizoctonia solani, Botrytis cinereaFungicidal researchgate.net

Specialty Chemical Applications (e.g., Dyes, Photographic Materials, Corrosion Inhibitors)

The versatile chemistry of 1,3,4-thiadiazole derivatives has led to their use in various specialty chemical applications.

Dyes: Azo dyes containing the 1,3,4-thiadiazole ring are known for their excellent coloring properties, producing a range of vivid colors from yellow to blue. rsc.orgmdpi.com These dyes are synthesized through diazotization and coupling reactions and have applications in coloring materials like leather, silk, wool, and synthetic fibers. rsc.orgnih.gov Some of these dyes also exhibit interesting solvatochromic properties and have been investigated for their nonlinear optical (NLO) responses. rsc.org

Photographic Materials: Certain 1,3,4-thiadiazole derivatives have found use in photographic materials. Azo compounds based on 2-methyl-5-amino-thiadiazole have been incorporated into recording layers for optical media, demonstrating good light resistance and durability. rsc.org

Corrosion Inhibitors: Derivatives of 1,3,4-thiadiazole are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface through the heteroatoms (N, S) and the formation of a protective layer. nih.gov This blocks the charge and mass transfer responsible for corrosion. The efficiency of inhibition often increases with the concentration of the thiadiazole derivative. nih.gov They have been shown to act as mixed-type inhibitors, affecting both anodic and cathodic reactions. nih.gov

Integration into Polymeric Materials and Hybrid Systems

The incorporation of 1,3,4-thiadiazole units into polymer backbones can significantly enhance the properties of the resulting materials, making them suitable for high-performance applications.

High-Performance Polymers: Polyamides and other polymers containing 1,3,4-thiadiazole moieties in their main chain have been synthesized. researchgate.netoriprobe.com These polymers often exhibit excellent thermal stability, with high glass transition temperatures and degradation temperatures. mdpi.comresearchgate.net The presence of the thiadiazole ring and other functional groups like thioether linkages can also impart desirable optical properties, such as high refractive indices and low birefringence. researchgate.netoriprobe.com

Optoelectronic Polymers: Copolymers containing fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole units have been developed for optoelectronic applications. mdpi.com These materials can be used in devices like OLEDs and OPVs. The synthesis conditions can be tailored to control the molar mass and, consequently, the thermal and emissive properties of the polymers. mdpi.com For example, a poly(5,6-difluorobenzo-2,1,3-thiadiazole-4,7-diyl-alt-quaterchalcogenophene) copolymer has been synthesized and used in polymer solar cells, achieving a power conversion efficiency of 7.3%. rsc.org

Porous Organic Polymers (POPs): Pyrrole-linked porous organic polymers incorporating thiadiazole units have been synthesized. acs.org These materials possess porous structures and are being explored for applications such as high-temperature proton conduction.

Table 3: Properties of Polyamides Containing 1,3,4-Thiadiazole Units

PropertyValueReference
Glass Transition Temperature (Tg)206–233 °C researchgate.netoriprobe.com
5% Weight-Loss Temperature (T₅%)376–395 °C researchgate.netoriprobe.com
Optical Transmittance (at 450 nm)> 83% researchgate.netoriprobe.com
Refractive Index (at 633 nm)1.716–1.725 researchgate.netoriprobe.com
Birefringence0.003–0.004 researchgate.netoriprobe.com
Tensile Strength72.8–83.1 MPa researchgate.netoriprobe.com

Future Research Directions and Translational Perspectives for 3 Methyl 1,3,4 Thiadiazol 2 3h One

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally been achieved through the cyclization of linear organic precursors. researchgate.netresearchgate.net However, the future of synthesizing 3-Methyl-1,3,4-thiadiazol-2(3H)-one and its analogs lies in the development of more sophisticated and efficient methods. Modern techniques such as microwave-assisted and ultrasonication-based synthesis are being explored to enhance reaction yields and reduce reaction times, aligning with the principles of green chemistry. nanobioletters.com These methods have already shown promise in producing thiadiazole derivatives with yields ranging from 75-90%. nanobioletters.com

Future research will likely focus on:

Advanced Catalysis: The use of heterogeneous catalysts could streamline synthesis and improve the diversity of accessible derivatives. nih.gov

One-Pot Reactions: Developing multicomponent reactions will be crucial for synthesizing complex thiadiazole structures in a single step, increasing efficiency. nih.gov

Novel Cyclization Strategies: Exploring innovative approaches like copper-catalyzed aerobic oxidative annulation and intramolecular cyclization can lead to new synthetic pathways. nih.gov

Application of Advanced Spectroscopic Techniques for In Situ Characterization

A thorough understanding of the structural and electronic properties of this compound is paramount for its application. Advanced spectroscopic techniques are essential for this purpose. Methods such as UV-Vis, FT-IR, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) are routinely used to confirm the structure of newly synthesized thiadiazole derivatives. nih.govrsc.org

Future directions in this area include:

In Situ Monitoring: The application of techniques like Resonance Light Scattering (RLS) and fluorescence lifetime measurements in the frequency domain can provide real-time insights into the behavior of these compounds in various environments. nih.gov

Excited-State Dynamics: Investigating phenomena such as excited-state intramolecular proton transfer (ESIPT) can reveal unique photophysical properties, potentially leading to applications as fluorescent probes. nih.gov

Comprehensive Spectroscopic Analysis: Combining multiple spectroscopic methods will offer a holistic view of the molecule's characteristics, aiding in the design of derivatives with specific properties. nih.gov

Refined Computational Models for High-Throughput Screening and Predictive Design

Computational chemistry plays a pivotal role in modern drug discovery and material science. For this compound, in silico methods are invaluable for predicting its biological activity and pharmacokinetic properties. mdpi.comnih.gov

Key future research avenues in this domain are:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on molecular docking and calculations like the molecular mechanics/Poisson-Boltzmann surface area (MM-PBSA) can establish strong correlations between the structure of thiadiazole derivatives and their biological activity. nih.gov

High-Throughput Virtual Screening: Utilizing computational tools to screen large libraries of virtual compounds will accelerate the identification of potent and selective derivatives for specific biological targets. mdpi.com

ADMET Prediction: Refining models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) will be crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the development process. nih.govnih.gov

Density Functional Theory (DFT) Calculations: Employing DFT to investigate molecular orbital properties, such as the HOMO-LUMO energy gap, will provide insights into the electronic characteristics and stability of these compounds. mdpi.com

Exploration of Novel Biological Targets and Polypharmacological Approaches

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. oaji.netresearchgate.netjournal-jop.org The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of other heterocyclic systems, like pyrimidine, allows it to interfere with various biological pathways. nih.gov

Future research will focus on:

Identifying New Targets: Exploring the interaction of this compound and its derivatives with a broader range of biological targets, such as various enzymes and receptors, could uncover new therapeutic applications. researchgate.net

Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously is a promising strategy for treating complex diseases like cancer. nih.gov The structural versatility of the thiadiazole scaffold makes it an ideal candidate for developing such polypharmacological agents.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential for rational drug design and optimization.

Integration into Multidisciplinary Research Platforms for Novel Material Design

Beyond its pharmacological potential, the 1,3,4-thiadiazole core has applications in material science. oaji.net Its unique electronic properties and ability to form stable structures make it a valuable component in the design of novel materials. nih.gov

Future research in this area will involve:

Dye Chemistry: Exploring the use of this compound derivatives as building blocks for synthetic dyes, particularly for technical applications requiring high fastness properties. researchgate.net

Photocatalysis: Investigating the potential of thiadiazole-containing complexes in photocatalytic reactions, which could have applications in organic synthesis and environmental remediation. acs.org

Corrosion Inhibition: The 1,3,4-thiadiazole moiety has been shown to have applications in preventing corrosion, an area ripe for further exploration. chemmethod.com

By focusing on these key research directions, the scientific community can continue to unlock the vast potential of this compound and its derivatives, leading to significant advancements in medicine, materials science, and beyond.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Methyl-1,3,4-thiadiazol-2(3H)-one to avoid transmethylation side reactions?

To minimize transmethylation side reactions during cyclization, the sequence of reactant addition and reaction conditions are critical. Evidence from thiadiazole synthesis shows that using alcoholic alkali followed by carbon disulfide promotes transmethylation, yielding 5-methylthio derivatives instead of the expected 5-methoxy products. Reversing the sequence (adding carbon disulfide first) suppresses this side reaction . Additionally, monitoring reaction temperature (room temperature vs. reflux) and solvent choice (ethanol vs. polar aprotic solvents) can influence selectivity. Mechanistic studies suggest that nucleophilic attack pathways dominate under different conditions, necessitating kinetic control optimization .

Basic: How can X-ray crystallography resolve structural ambiguities in thiadiazol-2(3H)-one derivatives?

X-ray crystallography is essential for determining molecular conformation, hydrogen bonding, and polymorphism. For example, 5-amino-1,3,4-thiadiazol-2(3H)-one exhibits two distinct polymorphs (monoclinic and triclinic) with differing hydrogen-bonding networks. The monoclinic form (space group P2₁/c) features planar thiadiazole rings (RMSD ≤ 0.032 Å) and N–H⋯O/N–H⋯N interactions forming 2D sheets . Data collection parameters (e.g., radiation source, absorption correction) and refinement protocols (e.g., SHELXL for small-molecule refinement) are critical for resolving atomic positions, particularly for disordered moieties .

Advanced: How should researchers address contradictions between expected and observed products in thiadiazol-2(3H)-one cyclization reactions?

Contradictions often arise from competing reaction pathways, such as transmethylation vs. direct cyclization. Systematic analysis of reactant stoichiometry, solvent polarity, and alkali concentration can identify mechanistic bottlenecks. For instance, in the synthesis of 5-methoxy derivatives, transmethylation occurs due to the intermediate formation of a thiocarbazic ester, which undergoes nucleophilic substitution. Computational modeling (DFT) of transition states or isotopic labeling (e.g., CD₃ groups) can validate proposed mechanisms . Cross-referencing with analogous systems (e.g., 1,3,4-oxadiazoles) may reveal generalizable trends .

Advanced: What methodological approaches are recommended for analyzing hydrogen bonding networks in polymorphic forms of thiadiazol-2(3H)-ones?

Combining X-ray diffraction with Hirshfeld surface analysis and lattice energy calculations provides insights into polymorph stability. For 5-amino-1,3,4-thiadiazol-2(3H)-one, the monoclinic polymorph’s stability derives from N–H⋯O (2.00 Å) and N–H⋯N (2.12 Å) interactions. Tools like CrystalExplorer can map intermolecular contacts, while differential scanning calorimetry (DSC) assesses thermal stability. Synchrotron radiation may enhance resolution for weakly diffracting crystals .

Advanced: What strategies can predict the biological activity of this compound based on structural analogs?

Structure-activity relationship (SAR) studies of analogs like methidathion (an organophosphate insecticide) highlight the role of electron-withdrawing substituents (e.g., –NO₂, –S–) in enhancing bioactivity. Molecular docking with target enzymes (e.g., acetylcholinesterase) or pharmacophore modeling can identify key binding motifs. Electrochemical profiling (cyclic voltammetry) of redox-active thiadiazoles may correlate oxidation potentials with cytotoxicity .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of thiadiazol-2(3H)-one derivatives?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 5.8–6.2 ppm) and confirms substituent positions .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (C–N, ~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ions (e.g., m/z 132.16 for C₃H₄N₂O₂S) and fragmentation patterns .
  • Elemental analysis : Ensures purity (e.g., %C deviation ≤ 0.1%) .

Advanced: How can electrochemical studies inform the redox behavior of substituted thiadiazol-2(3H)-ones?

Cyclic voltammetry (CV) in aprotic solvents (e.g., CH₂Cl₂) reveals reduction potentials linked to electron-deficient thiadiazole rings. For example, nitro-substituted derivatives show irreversible reduction peaks at E₁/₂ = −0.85 V (vs. Ag/AgCl), corresponding to nitro group reduction. Controlled-potential electrolysis can isolate intermediates (e.g., hydroxylamine derivatives), aiding mechanistic studies. Correlating redox activity with substituent Hammett constants (σ) enables predictive modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.